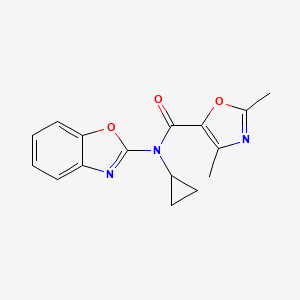
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid, also known as DFP-10825, is a chemical compound that belongs to the class of sulfonamide-based drugs. It has been found to have potential therapeutic applications in cancer treatment due to its inhibitory effects on a specific enzyme called carbonic anhydrase IX (CAIX).
科学的研究の応用
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. CAIX is overexpressed in many types of cancer cells and is associated with tumor growth, invasion, and metastasis. 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been found to selectively inhibit CAIX activity, leading to a decrease in tumor cell proliferation and migration. Moreover, 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
作用機序
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid selectively binds to the active site of CAIX and inhibits its catalytic activity. CAIX plays a crucial role in regulating the pH balance in tumor cells by converting carbon dioxide to bicarbonate ions and protons. Inhibition of CAIX leads to an accumulation of carbon dioxide and a decrease in pH, which impairs tumor cell survival and proliferation.
Biochemical and Physiological Effects:
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been shown to have potent inhibitory effects on CAIX activity in vitro and in vivo. It has been found to induce apoptosis and inhibit tumor cell migration and invasion. Moreover, 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. However, further studies are needed to determine the optimal dose and treatment regimen of 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid in cancer patients.
実験室実験の利点と制限
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has several advantages as a research tool, including its high selectivity and potency for CAIX inhibition, its ability to penetrate cell membranes, and its potential to enhance the efficacy of chemotherapy and radiotherapy. However, 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
For research include optimizing the synthesis method to improve the yield and purity of 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid, conducting clinical trials to evaluate its safety and efficacy in cancer patients, and exploring its potential applications in other diseases such as osteoporosis and glaucoma.
Conclusion:
In conclusion, 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid is a promising sulfonamide-based drug with potential therapeutic applications in cancer treatment. It selectively inhibits the activity of CAIX, leading to a decrease in tumor cell proliferation and migration. Moreover, it has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. Further research is needed to optimize its synthesis method, evaluate its safety and efficacy in clinical trials, and explore its potential applications in other diseases.
合成法
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid can be synthesized through a multistep process involving the reaction of 4-hydroxy-3-methoxybenzoic acid with 2,2-difluoropropylamine, followed by sulfamoylation using a suitable reagent. The final product is obtained after purification and characterization using various analytical techniques.
特性
IUPAC Name |
4-(2,2-difluoropropylsulfamoyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO5S/c1-11(12,13)6-14-20(17,18)9-4-3-7(10(15)16)5-8(9)19-2/h3-5,14H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFKBXROKUCAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7438087.png)
![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)

![N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7438111.png)
![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)

![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)
![N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide](/img/structure/B7438150.png)
![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)

